Fomitoside E

Description

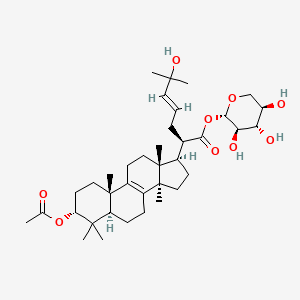

Fomitoside E (Compound 15) is a triterpene glycoside isolated from the fungus Fomitopsis pinicola (family Polyporaceae). It exhibits potent anti-inflammatory activity by selectively inhibiting cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin biosynthesis. In vitro studies demonstrate its COX-2 inhibitory activity with an IC50 range of 0.15–1.15 µM, comparable to the reference drug indomethacin (IC50 = 0.60 µM) . This compound also shows moderate COX-1 inhibition, though its selectivity ratio (COX-2/COX-1) remains under investigation. Its molecular structure includes a triterpenoid backbone with glycosidic side chains, contributing to both solubility and bioactivity .

Properties

Molecular Formula |

C37H58O9 |

|---|---|

Molecular Weight |

646.8 g/mol |

IUPAC Name |

[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] (E,2R)-2-[(3R,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-6-methylhept-4-enoate |

InChI |

InChI=1S/C37H58O9/c1-21(38)45-28-15-17-35(6)24-14-19-36(7)23(13-18-37(36,8)25(24)11-12-27(35)34(28,4)5)22(10-9-16-33(2,3)43)31(42)46-32-30(41)29(40)26(39)20-44-32/h9,16,22-23,26-30,32,39-41,43H,10-15,17-20H2,1-8H3/b16-9+/t22-,23-,26-,27+,28-,29+,30-,32+,35-,36-,37+/m1/s1 |

InChI Key |

SZJHDEBBAHZWAS-JYUDEBFNSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1CC[C@]2([C@H](C1(C)C)CCC3=C2CC[C@]4([C@]3(CC[C@@H]4[C@@H](C/C=C/C(C)(C)O)C(=O)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)C)C)C |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3=C2CCC4(C3(CCC4C(CC=CC(C)(C)O)C(=O)OC5C(C(C(CO5)O)O)O)C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogs from Fomitopsis spp.

Fomitoside E belongs to a family of triterpene glycosides derived from Fomitopsis fungi. Key structural analogs and their pharmacological profiles are compared below:

Key Findings :

- This compound exhibits the highest potency against COX-2 among its structural analogs, with a narrower IC50 range.

- All Fomitopsis-derived compounds show moderate selectivity for COX-2 over COX-1, though none surpass the selectivity of indomethacin (COX-2/COX-1 = ~0.6) .

Functionally Similar Anti-Inflammatory Compounds

Plant-Derived Compounds

- Boeravinone B (IC50 COX-1 = 21.7 µM; COX-2 = 25.5 µM): A rotenoid from Boerhaavia diffusa with dual COX inhibition but significantly lower potency than this compound .

- Kaurenoic Acid (IC50 COX-2 = 106.09 µM): A diterpenoid from Aralia continentalis with weak COX-2 inhibition and demonstrated in vivo anti-edema effects .

Marine-Derived Compounds

- Manoalide (IC50 PGE2 = 10.11 µM): A sesterterpenoid from Cacospongia molliora that suppresses PGE2 production but lacks direct COX-2 inhibition .

Microbial Metabolites

Comparative Insights :

- This compound outperforms most plant- and marine-derived compounds in direct COX-2 inhibition, with IC50 values 10–100× lower than boeravinone B and kaurenoic acid.

- Unlike archazolid A, this compound targets COX-2 directly, offering a complementary mechanism to mPGES-1 inhibitors .

Q & A

Q. What are the standard protocols for isolating and characterizing Fomitoside E from natural sources?

- Methodological Answer :

- Extraction : Use polar solvents (e.g., methanol/water mixtures) for initial extraction, followed by liquid-liquid partitioning (e.g., ethyl acetate for non-polar compounds).

- Purification : Employ column chromatography with silica gel or Sephadex LH-20, optimized via TLC monitoring. Reverse-phase HPLC (C18 columns) is recommended for final purification .

- Characterization :

- Structural Elucidation : Combine NMR (¹H, ¹³C, 2D-COSY/HMBC) and high-resolution mass spectrometry (HRMS).

- Purity Assessment : Validate via HPLC-DAD (≥95% purity threshold) .

Q. How can researchers validate the identity of synthetic this compound against natural analogs?

- Methodological Answer :

- Comparative Analysis : Use spectroscopic fingerprinting (NMR, IR) to match synthetic and natural samples.

- Chiral Chromatography : Resolve enantiomeric purity, as stereochemical discrepancies are common in synthetic pathways.

- Biological Activity Testing : Compare in vitro bioactivity (e.g., cytotoxicity assays) to confirm functional equivalence .

Q. What analytical techniques are critical for quantifying this compound in complex matrices?

- Methodological Answer :

- Quantitative HPLC-MS/MS : Optimize ionization parameters (ESI+/-) to enhance sensitivity in biological samples (e.g., plasma, plant extracts).

- Calibration Standards : Use deuterated internal standards to correct for matrix effects.

- Validation : Adhere to ICH guidelines for linearity (R² ≥0.99), LOD/LOQ, and intra-/inter-day precision (±15% CV) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported pharmacological mechanisms?

- Methodological Answer :

- Hypothesis Testing : Compare conflicting studies (e.g., antioxidant vs. pro-apoptotic effects) using standardized assays (e.g., ROS detection vs. caspase-3 activation).

- Dose-Response Curves : Establish EC₅₀ values across multiple cell lines to identify context-dependent activity.

- Pathway Analysis : Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map upstream/downstream targets .

Q. What strategies are effective for optimizing this compound’s bioavailability in preclinical models?

- Methodological Answer :

- Formulation Screening : Test nanoemulsions, liposomes, or cyclodextrin complexes to enhance solubility.

- Pharmacokinetic Profiling : Use LC-MS/MS to track plasma half-life and tissue distribution in rodent models.

- Metabolite Identification : Perform UPLC-QTOF-MS to detect phase I/II metabolites and assess first-pass effects .

Q. How can meta-analysis address discrepancies in this compound’s cytotoxic efficacy across independent studies?

- Methodological Answer :

Guidance for Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.